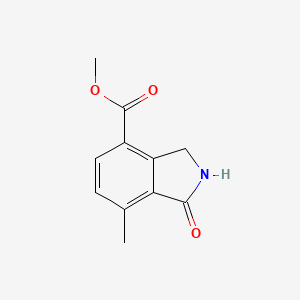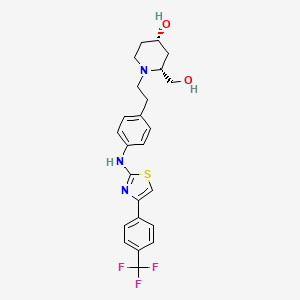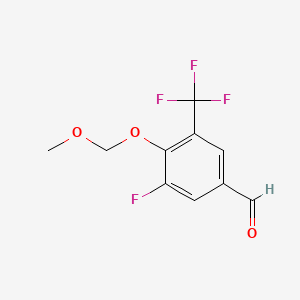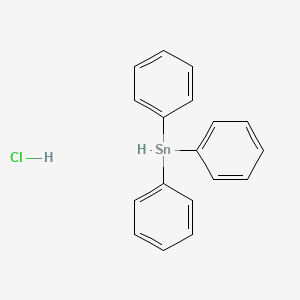
Triphenylstannane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Triphenylstannane;hydrochloride is typically prepared by treating triphenyltin chloride with lithium aluminium hydride . The reaction conditions involve the reduction of triphenyltin chloride in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Triphenylstannane;hydrochloride undergoes various types of chemical reactions, including:
Radical Reactions: It is used in free radical hydrostannylations of olefins and the reduction of α, β-unsaturated ketones and esters.
Substitution: It can participate in substitution reactions where the triphenylstannyl group is transferred to other substrates.
Common reagents and conditions used in these reactions include AIBN as a radical initiator and organic solvents like benzene and THF . Major products formed from these reactions depend on the specific substrates and conditions but often include reduced or substituted organic compounds.
Applications De Recherche Scientifique
Triphenylstannane;hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which triphenylstannane;hydrochloride exerts its effects involves the transfer of hydrogen atoms to substrates via a radical chain mechanism . This reactivity exploits the relatively good stability of the triphenylstannyl radical (Ph₃Sn·), which facilitates the generation of radicals or the cleavage of carbon-oxygen bonds .
Comparaison Avec Des Composés Similaires
Triphenylstannane;hydrochloride can be compared with other similar organotin compounds, such as:
Triphenyltin hydroxide (Ph₃SnOH): Used in similar radical reactions and as an antifouling agent.
Triphenyltin chloride (Ph₃SnCl): Another precursor for the synthesis of this compound and used in organic synthesis.
Triphenyltin acetate (Ph₃SnOAc): Employed in organic synthesis and as an antifouling agent.
The uniqueness of this compound lies in its ability to generate hydrogen radicals efficiently, making it a valuable reagent in radical chemistry .
Propriétés
Formule moléculaire |
C18H17ClSn |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
triphenylstannane;hydrochloride |
InChI |
InChI=1S/3C6H5.ClH.Sn.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;; |
Clé InChI |
ZDYYCRIXXMWWQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


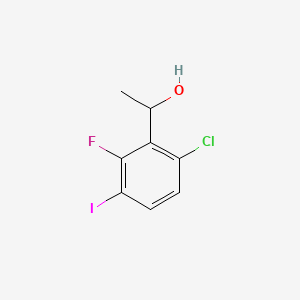
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)
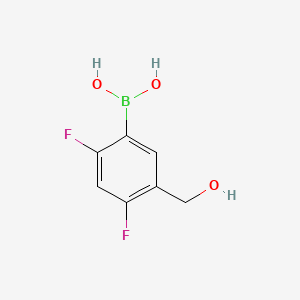

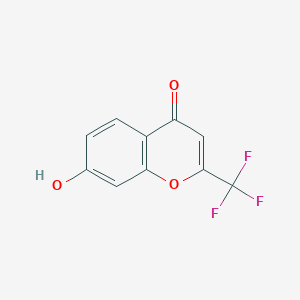
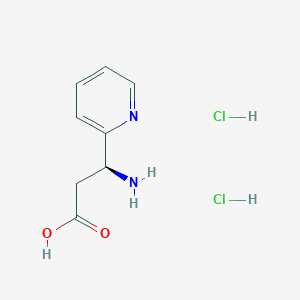
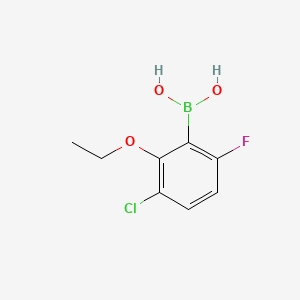
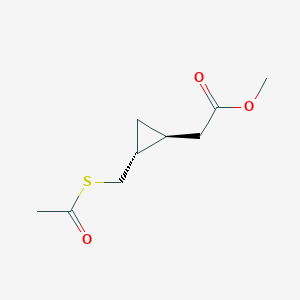
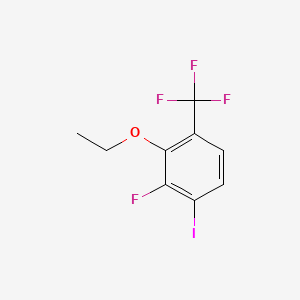
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
